molecular formula C22H27NO2S B2853132 2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide CAS No. 1797586-30-1

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide

Cat. No.: B2853132
CAS No.: 1797586-30-1
M. Wt: 369.52
InChI Key: DZNSWAHFUYTYOT-UHFFFAOYSA-N
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Description

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide is an organic compound that features a complex structure with a phenyl group, a tetrahydropyran ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate leaving group on the tetrahydropyran ring.

The final step involves the formation of the butanamide moiety, which can be achieved through an amidation reaction. This reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide moiety may also play a role in binding to protein targets, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.

    Phenylthio compounds: Molecules containing the phenylthio group with varying core structures.

    Butanamide derivatives: Compounds with the butanamide moiety but different substituents on the nitrogen atom.

Uniqueness

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide is unique due to its combination of a tetrahydropyran ring, phenylthio group, and butanamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-2-20(18-9-5-3-6-10-18)21(24)23-17-22(13-15-25-16-14-22)26-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSWAHFUYTYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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